(4-Bromophenyl)(2-methoxyphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)-(2-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9,14,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWBRLAXHSSJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Approaches to the Synthesis of 4 Bromophenyl 2 Methoxyphenyl Methanol
Direct Construction of the Diaryl Methanol (B129727) Core
This approach centers on the formation of the critical carbon-carbon bond that links the two aryl moieties to the central carbinol carbon. Organometallic-mediated reactions are the cornerstone of this strategy.
The Grignard reaction, a powerful tool for C-C bond formation, is the most prominent method in this category. libretexts.org It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound, in this case, a substituted benzaldehyde (B42025). masterorganicchemistry.com The versatility of this reaction allows for two convergent synthetic pathways to the target molecule.
The fundamental reaction involves the attack of a nucleophilic aryl-magnesium bond on the electrophilic carbonyl carbon of an aldehyde. masterorganicchemistry.comncert.nic.in The resulting tetrahedral alkoxide intermediate is then protonated during an acidic workup to yield the final secondary alcohol. masterorganicchemistry.commiracosta.edu
Organometallic Reagent-Mediated Protocols for Carbinol Formation
Grignard Reagent Addition to Substituted Benzaldehydes
Reaction of 4-Bromobenzaldehyde (B125591) with 2-Methoxyphenylmagnesium Halides
In this pathway, the Grignard reagent is prepared from a 2-methoxyphenyl halide, typically 2-bromoanisole (B166433), and magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). This reagent, 2-methoxyphenylmagnesium bromide, then serves as the nucleophile.
The synthesis proceeds by the slow addition of the 2-methoxyphenylmagnesium bromide solution to a solution of 4-bromobenzaldehyde. The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of the aldehyde. Subsequent hydrolysis of the resulting magnesium alkoxide salt with a dilute acid, such as aqueous hydrochloric acid or ammonium (B1175870) chloride, yields (4-Bromophenyl)(2-methoxyphenyl)methanol. miracosta.edu
Reaction Scheme:
Grignard Formation: 2-MeO-C₆H₄Br + Mg → 2-MeO-C₆H₄MgBr
Nucleophilic Addition: 2-MeO-C₆H₄MgBr + 4-Br-C₆H₄CHO → (4-Br-C₆H₄)(2-MeO-C₆H₄)CHOMgBr
Protonation (Workup): (4-Br-C₆H₄)(2-MeO-C₆H₄)CHOMgBr + H₃O⁺ → this compound + Mg(OH)Br
Reaction of 2-Methoxybenzaldehyde (B41997) with 4-Bromophenylmagnesium Halides
An alternative, convergent synthesis involves reversing the roles of the aldehyde and the Grignard reagent. Here, 4-bromophenylmagnesium bromide is prepared from 4-bromobenzene and magnesium metal. libretexts.org
This Grignard reagent is then added to 2-methoxybenzaldehyde. The nucleophilic attack of the 4-bromophenyl group onto the carbonyl carbon of 2-methoxybenzaldehyde forms the intermediate magnesium alkoxide. An acidic workup subsequently furnishes the desired product, this compound.
Reaction Scheme:
Grignard Formation: 4-Br-C₆H₄Br + Mg → 4-Br-C₆H₄MgBr
Nucleophilic Addition: 4-Br-C₆H₄MgBr + 2-MeO-C₆H₄CHO → (4-Br-C₆H₄)(2-MeO-C₆H₄)CHOMgBr
Protonation (Workup): (4-Br-C₆H₄)(2-MeO-C₆H₄)CHOMgBr + H₃O⁺ → this compound + Mg(OH)Br
The success of the Grignard synthesis is highly dependent on careful control of reaction conditions to maximize yield and minimize byproducts.
Optimization: Key parameters must be managed for an effective reaction. The most critical factor is the exclusion of water, as Grignard reagents are strong bases that react readily with protic solvents, including atmospheric moisture, which would quench the reagent. libretexts.orgmnstate.edu Glassware must be rigorously dried, and anhydrous solvents are essential. libretexts.org Initiation of the reaction can sometimes be challenging due to a passivating oxide layer on the magnesium. Techniques to overcome this include crushing the magnesium to expose a fresh surface or using chemical activators like a small crystal of iodine or 1,2-dibromoethane. youtube.com Temperature control is also vital; while some initial heating may be required for initiation, the reaction is exothermic and may require cooling to maintain a gentle reflux and prevent side reactions. aroonchande.com The formation of biphenyl-type byproducts through homo-coupling (Wurtz reaction) is a common side reaction, favored by higher temperatures and high concentrations of the aryl halide. libretexts.org
Interactive Table: Optimization Parameters for Grignard Synthesis Below is a summary of key parameters and their typical settings for optimizing the Grignard synthesis of diaryl methanols.
| Parameter | Condition/Reagent | Purpose | Citation |
| Solvent | Anhydrous Diethyl Ether or THF | Solubilizes the Grignard reagent and must be aprotic to prevent quenching. | libretexts.orgmnstate.edu |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. | libretexts.org |
| Initiation | Iodine crystal, 1,2-dibromoethane, sonication, mechanical stirring | Activates the magnesium surface to start the reaction. | youtube.com |
| Temperature | Gentle reflux (approx. 35°C for ether) | Balances reaction rate while minimizing side reactions. Exothermic nature requires control. | aroonchande.com |
| Addition Rate | Slow, dropwise addition of one reactant to the other | Maintains control over the exothermic reaction and minimizes byproduct formation. | youtube.com |
| Workup | Cold dilute acid (e.g., HCl, NH₄Cl) | Protonates the intermediate alkoxide to form the alcohol and dissolves magnesium salts. | miracosta.edu |
Mechanistic Considerations: The Grignard reaction with aldehydes is generally understood to proceed through a polar, nucleophilic addition mechanism. acs.org The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. masterorganicchemistry.com This nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. ncert.nic.in However, for substrates with low reduction potentials, such as aromatic aldehydes and ketones, a competitive single-electron transfer (SET) mechanism is possible. acs.org In the SET pathway, an electron is transferred from the Grignard reagent to the aldehyde, forming a radical anion and a radical cation, which then recombine. While nucleophilic addition is considered the primary pathway for reactions with benzaldehydes, the potential for an SET mechanism can influence reaction outcomes and byproduct formation. acs.org
Reductive Methodologies from (4-Bromophenyl)(2-methoxyphenyl)methanone Precursors
An alternative to direct construction is the reduction of the corresponding ketone, (4-bromophenyl)(2-methoxyphenyl)methanone. This ketone can be synthesized via methods such as Friedel-Crafts acylation. The reduction of the ketone carbonyl group to a secondary alcohol is a common and often high-yielding transformation.
Two primary classes of reduction methods are applicable: catalytic hydrogenation and hydride reduction.
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst. For the reduction of benzophenone (B1666685) to benzhydrol, a similar diaryl ketone system, Raney nickel has been shown to be an effective and selective catalyst, often using 2-propanol as a solvent. acs.orgepa.gov Other catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are also used. acs.org The reaction conditions, including hydrogen pressure, temperature, and catalyst loading, must be optimized to ensure selective reduction of the ketone to the alcohol without causing over-reduction to the diphenylmethane (B89790) analogue or de-bromination. acs.orggoogle.com
Hydride Reduction: The use of hydride-donating reagents is a very common method for reducing ketones in a laboratory setting. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes and ketones to the corresponding alcohols. masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in a protic solvent like methanol or ethanol (B145695). chemguide.co.uk The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. ambeed.comlibretexts.org The resulting alkoxide is then protonated by the solvent to yield the final alcohol. ambeed.com This method is highly efficient and generally avoids the issue of over-reduction seen in some catalytic hydrogenations. tandfonline.com
Interactive Table: Comparison of Reductive Methods for Ketones This table compares the features of catalytic hydrogenation and sodium borohydride reduction for the synthesis of diaryl methanols from diaryl ketones.
| Feature | Catalytic Hydrogenation | Sodium Borohydride (NaBH₄) Reduction |
| Reagents | H₂ gas, Metal Catalyst (e.g., Raney Ni, Pd/C) | NaBH₄, Protic Solvent (e.g., MeOH, EtOH) |
| Conditions | Elevated pressure (800-2200 kPa) and temperature (323-343 K) acs.orgepa.gov | Typically room temperature, atmospheric pressure |
| Selectivity | Good for ketone reduction, but over-reduction to methylene (B1212753) group is possible. google.comresearchgate.net | Highly selective for aldehydes and ketones; does not typically reduce esters or amides. masterorganicchemistry.com |
| Advantages | "Green" process, high atom economy, catalyst can be recycled. | Operationally simple, mild conditions, high selectivity, no specialized pressure equipment needed. tandfonline.com |
| Disadvantages | Requires specialized high-pressure equipment, potential for over-reduction or other side reactions (e.g., dehalogenation). google.com | Stoichiometric reagent use, generation of borate (B1201080) waste products. |
Synthetic Pathways to (4-Bromophenyl)(2-methoxyphenyl)methanone
The construction of the diaryl ketone framework can be achieved through several established synthetic strategies, most notably through electrophilic acylation or modern cross-coupling methodologies.
The Friedel-Crafts acylation is a classic and widely utilized method for forming carbon-carbon bonds to an aromatic ring, enabling the synthesis of aryl ketones. organic-chemistry.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.com
For the synthesis of (4-Bromophenyl)(2-methoxyphenyl)methanone, two primary disconnection approaches are possible via Friedel-Crafts acylation:
Acylation of anisole (B1667542) with 4-bromobenzoyl chloride.
Acylation of bromobenzene (B47551) with 2-methoxybenzoyl chloride.
The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated by the interaction of the acyl halide with the Lewis acid. youtube.com This acylium ion is then attacked by the electron-rich aromatic ring. youtube.com A key advantage of the Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, which prevents polyacylation reactions. organic-chemistry.orgyoutube.com
The regioselectivity of the acylation is governed by the directing effects of the substituents on the aromatic ring. In the case of anisole, the methoxy (B1213986) group is an ortho-, para-director. Therefore, the acylation of anisole with 4-bromobenzoyl chloride would yield a mixture of isomers, from which the desired ortho-acylated product, (4-Bromophenyl)(2-methoxyphenyl)methanone, would need to be separated. The reaction conditions, including the choice of solvent and catalyst, can be optimized to favor the desired isomer. For instance, studies on the acylation of anisole have shown that zeolite catalysts can provide high selectivity for the para-isomer, highlighting the importance of catalyst choice in controlling regioselectivity. researchgate.net
Table 1: Examples of Friedel-Crafts Acylation Conditions This table is illustrative of general Friedel-Crafts conditions and not specific to the synthesis of the title compound.
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Anisole | Acetic Anhydride | Mordenite Zeolite | Acetic Acid | 4-Methoxyacetophenone | researchgate.net |
| Bromobenzene | Benzoyl Chloride | Aluminum Chloride | - | 4-Bromobenzophenone | scribd.com |
| 2,6-Dimethoxy Phenol (B47542) | Chloroacetyl Chloride | Eaton's Reagent | - | (3-hydroxy-2,4-dimethoxyphenyl)(phenyl) methanones | ijpcbs.com |
Modern synthetic chemistry offers powerful alternatives to classical methods. Palladium-catalyzed carbonylative coupling reactions have emerged as a versatile tool for the synthesis of ketones. rsc.org These reactions involve the coupling of an aryl halide or triflate with a carbon monoxide source and a suitable coupling partner, such as an organoboron or organotin reagent. nih.gov
To synthesize (4-Bromophenyl)(2-methoxyphenyl)methanone, a carbonylative Suzuki-Miyaura coupling could be employed. This would involve the reaction of 1-bromo-4-iodobenzene (B50087) (or a related aryl halide) with 2-methoxyphenylboronic acid in the presence of a palladium catalyst and under an atmosphere of carbon monoxide. The catalytic cycle typically involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by CO insertion to form an aroyl-palladium complex. Subsequent transmetalation with the organoboron species and reductive elimination yields the desired diaryl ketone and regenerates the active Pd(0) catalyst. nih.gov
These reactions often exhibit high functional group tolerance and can provide access to complex ketones that are difficult to synthesize via traditional methods. nih.gov The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivity.
Table 2: Examples of Palladium-Catalyzed Carbonylative Coupling for Ketone Synthesis This table is illustrative of general palladium-catalyzed carbonylative couplings and not specific to the synthesis of the title compound.
| Aryl Halide | Coupling Partner | Catalyst System | CO Source | Product Type | Reference |
|---|---|---|---|---|---|
| Iodoarenes | Styrene | Pd(OAc)₂ | CO Atmosphere | Aromatic Enones | nih.gov |
| Aryl Iodides | Secondary Benzyl (B1604629) Halides | Palladium Catalyst | Ambient CO Pressure | Aryl/Alkenyl Alkyl Ketones | researchgate.net |
| Aryl Halides | Boronic Acids | Palladium Catalyst | CO Atmosphere | Diaromatic Ketones | nih.gov |
Chemoselective Reduction of Diaryl Ketones to Secondary Alcohols
Once the precursor, (4-Bromophenyl)(2-methoxyphenyl)methanone, is obtained, the final step is the chemoselective reduction of the carbonyl group to a hydroxyl group to yield the target secondary alcohol.
Catalytic hydrogenation is a widely used method for the reduction of ketones. This process typically involves treating the ketone with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org For the asymmetric reduction of prochiral diaryl ketones, chiral catalysts are employed to produce enantiomerically enriched alcohols. acs.orgresearchgate.net
Ruthenium-based catalysts, often in combination with chiral ligands, have proven to be highly effective for the asymmetric transfer hydrogenation (ATH) of diaryl ketones. acs.orgbohrium.com In ATH, an easily handled hydrogen source, such as isopropanol (B130326) or formic acid, is used instead of gaseous hydrogen. wikipedia.org These methods can achieve high yields and excellent enantioselectivities (ee). acs.org For instance, Ru-catalysts with minimal stereogenicity have been developed that can effectively differentiate between structurally similar aryl groups, which is a significant challenge in the asymmetric reduction of diaryl ketones. acs.org The choice of solvent can also play a critical role in the stereochemical outcome of the reaction. researchgate.net
Table 3: Examples of Catalytic Asymmetric Hydrogenation of Diaryl Ketones This table showcases the efficacy of catalytic hydrogenation for similar substrates.
| Catalyst System | Hydrogen Source | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Ru-PHOX-Ru | H₂ | Diaryl Ketones | up to 99% | up to 99% | researchgate.net |
| Ru-Catalyst | Isopropanol/Formic Acid | Diaryl Ketones | Good to Excellent | 84-90% | acs.org |
| Iridium(P,N,O) Complex | H₂ | Aromatic Ketones | High | up to 98% | mdpi.com |
Reduction using hydride reagents is a common and practical method for converting ketones to alcohols. wikipedia.org Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.org Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents, while LiAlH₄ is a much stronger reducing agent that reacts violently with protic solvents and requires anhydrous conditions.
For the synthesis of this compound, a simple reduction with NaBH₄ in methanol or ethanol would be effective in converting the ketone to the racemic alcohol. The stereochemistry of hydride reductions has been a subject of extensive study. acs.org The facial selectivity of the hydride attack on the carbonyl carbon determines the stereochemical outcome. acs.org
To achieve enantioselectivity, chiral modifications of hydride reagents or the use of chiral catalysts in conjunction with a stoichiometric reducing agent can be employed. wikipedia.org For example, the Corey-Itsuno reduction utilizes an oxazaborolidine catalyst with borane (B79455) as the reducing agent to achieve high levels of enantioselectivity in the reduction of prochiral ketones. wikipedia.orgmdpi.com The stereochemical outcome is predictable based on the transition state model where the ketone coordinates to the Lewis acidic boron of the catalyst in a specific orientation, exposing one face of the carbonyl to hydride attack. wikipedia.org
Modular Strategies for Aromatic Substituent Incorporation
Cross-Coupling Reactions for Aryl-Aryl Bond Formation
Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the formation of carbon-carbon bonds, which is central to the synthesis of complex aromatic structures. organic-chemistry.org These methods typically involve the reaction of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex, most commonly palladium. organic-chemistry.org The general catalytic cycle for these reactions proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid or ester reagents. libretexts.orgacs.org This reaction typically employs a palladium catalyst to couple an organoboron species with an aryl, vinyl, or alkyl halide or triflate. libretexts.org
A plausible and efficient route to this compound via this methodology involves the coupling of two key building blocks: a benzaldehyde derivative and an arylboronic acid, followed by reduction. Specifically, 4-bromobenzaldehyde can be reacted with 2-methoxyphenylboronic acid. The resulting intermediate, 4-bromo-2'-methoxybenzophenone, can then be reduced to the target diarylmethanol. Alternatively, a more direct approach involves the palladium-catalyzed addition of an arylboroxine to an aldehyde. google.com
The catalytic system is crucial for the success of the Suzuki-Miyaura coupling. It generally consists of a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a phosphine (B1218219) ligand. acs.orgorganic-chemistry.org Electron-rich and sterically bulky phosphine ligands, like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), have been shown to be highly effective, even for challenging substrates like sterically hindered aryl halides or less reactive aryl chlorides, often allowing the reaction to proceed at room temperature. acs.orgorganic-chemistry.org The choice of base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and solvent is also critical for facilitating the transmetalation step of the catalytic cycle. nih.govbeilstein-journals.org
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling Reactions
| Catalyst System | Substrates | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Halides & Arylboronic Acids | K₃PO₄ or CsF | Toluene, Dioxane | Room Temperature | acs.orgorganic-chemistry.org |
| Pd(OAc)₂ / PCy₃ | Aryl Triflates & Arylboronic Acids | K₃PO₄ | Toluene, THF | Room Temperature | organic-chemistry.org |
| Pd(OAc)₂ / Triphenylphosphine | Aryl Halide & Arylboronic Acid | Na₂CO₃ (aq) | n-Propanol | Reflux | udel.edu |
| Palladacycle Complex | Aryl Halide & Arylboronic Acid | KOH | Water | 100 °C | arkat-usa.org |
While the Suzuki-Miyaura coupling is highly prevalent, other transition metal-catalyzed reactions offer alternative pathways for the crucial C-C bond formation. These reactions differ primarily in the organometallic nucleophile used.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous in some cases, though they are also more sensitive to moisture and air. organic-chemistry.org A potential route to the target molecule could involve the reaction of 4-bromobenzyl halide with a 2-methoxyphenylzinc reagent, or vice versa.
Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) as the nucleophile. A key advantage is its tolerance of a wide variety of functional groups, and the reaction often proceeds under neutral conditions. libretexts.org However, the toxicity and difficulty in removing organotin byproducts are significant drawbacks.
Hiyama Coupling: This reaction employs an organosilicon compound, which is activated by a fluoride (B91410) source (e.g., TASF or TBAF). Organosilanes are non-toxic and stable, making this an environmentally benign alternative.
Grignard Reagent Cross-Coupling (Kumada-Tamao-Corriu): This classic method involves the coupling of a Grignard reagent (organomagnesium halide) with an organic halide, typically catalyzed by nickel or palladium. For instance, 2-methoxyphenylmagnesium bromide could be coupled with a 4-bromobenzyl halide derivative. walisongo.ac.id However, the high reactivity of Grignard reagents limits their functional group compatibility. walisongo.ac.id
Post-Functionalization of Precursor Molecules
An alternative synthetic strategy involves constructing a simpler diarylmethane or diarylmethanol core first, followed by the introduction of the necessary functional groups (bromo and methoxy) in subsequent steps. This approach relies on the principles of regioselective aromatic substitution.
This approach would involve the synthesis of a precursor molecule, such as (2-methoxyphenyl)phenylmethanol, followed by regioselective bromination. The directing effects of the existing substituents on the aromatic rings are paramount for the success of this strategy. The methoxy group (-OCH₃) is a powerful activating, ortho-para directing group, while the benzylic alcohol moiety is weakly deactivating and meta-directing. quora.com
In the precursor (2-methoxyphenyl)phenylmethanol, the unsubstituted phenyl ring is activated by the adjacent aryl group. Electrophilic bromination, using a reagent like N-Bromosuccinimide (NBS) or bromine in acetic acid, would be directed to the positions activated by the existing substituents. vedantu.com The para-position on the unsubstituted phenyl ring is sterically accessible and electronically activated, making it a likely site for bromination to yield this compound. Careful control of reaction conditions, such as temperature and stoichiometry, would be necessary to achieve high selectivity and avoid polybromination. pearson.com
Another pathway within this strategy is the halogenation of a precursor aldehyde. For example, the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) has been reported from precursors like 1,4-dibromo-2-fluorobenzene (B72686) via a metal-halogen exchange, formylation, and subsequent nucleophilic aromatic substitution (SNAr) with a methoxide (B1231860) source. google.comgoogle.com This aldehyde is a valuable intermediate which could then be subjected to a Grignard reaction with phenylmagnesium bromide, although this specific reaction would yield a different final product.
Table 2: Reagents for Electrophilic Aromatic Bromination
| Reagent | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| Br₂ / Acetic Acid | Room temperature | Standard method for activated rings. | vedantu.com |
| N-Bromosuccinimide (NBS) | Apolar solvent, often with an initiator | Milder source of electrophilic bromine. | nih.gov |
| Tribromoisocyanuric acid (TBCA) | Trifluoroacetic acid | Effective for moderately deactivated arenes. | organic-chemistry.org |
| Rh(III)-catalyzed C-H activation | N-halosuccinimide | Directs halogenation to the ortho position of a directing group. | organic-chemistry.org |
This synthetic route begins with a dihydroxy precursor, namely (4-Bromophenyl)(2-hydroxyphenyl)methanol, and introduces the methyl group in a final step. The key challenge is the selective methylation of the phenolic hydroxyl group over the benzylic alcohol. Phenols are more acidic than alcohols, allowing for selective deprotonation and subsequent alkylation under controlled basic conditions.
A common method for O-methylation is the Williamson ether synthesis, which involves treating the phenol with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form a phenoxide, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. mdpi.com
More modern and environmentally friendly methods involve vapor-phase methylation using methanol over heterogeneous catalysts. mdpi.com Studies on the selective O-methylation of catechol to form guaiacol (B22219) (2-methoxyphenol) have shown that metal phosphate catalysts, such as cerium phosphate (CP) or lanthanum phosphate (LP), can exhibit high activity and selectivity. mdpi.com The catalytic performance is linked to the acid-base properties of the catalyst surface, with a balance of weak acid and base sites favoring the desired mono-methylation product. mdpi.com Similar strategies using subcritical methanol with a base like potassium carbonate have also been developed for the selective O-methylation of polyols, which could be adapted for this synthesis. frontiersin.org This approach offers a greener alternative to traditional methylating agents, which are often toxic and corrosive. mdpi.com
Advanced Spectroscopic and Structural Characterization of 4 Bromophenyl 2 Methoxyphenyl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of (4-bromophenyl)(2-methoxyphenyl)methanol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive map of the molecular framework can be assembled.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic, methoxy (B1213986), carbinol (methine), and hydroxyl protons.
The aromatic region (typically δ 6.8–7.5 ppm) would show complex splitting patterns corresponding to the protons on the two substituted benzene (B151609) rings. The 4-bromophenyl ring, being a para-substituted system, would likely exhibit two doublets, integrating to two protons each. The 2-methoxyphenyl ring would display a more complex pattern of four protons due to the different electronic effects and positions of the methoxy and carbinol substituents.
A sharp singlet integrating to three protons would be observed for the methoxy (-OCH₃) group, likely in the range of δ 3.8-3.9 ppm. rsc.org The single proton on the carbinol carbon (the benzylic proton) would appear as a singlet around δ 5.5-6.0 ppm. The hydroxyl (-OH) proton signal is typically a broad singlet whose chemical shift can vary depending on solvent, concentration, and temperature, but it can often be found as a broad peak.
Interactive Table 1: Predicted ¹H NMR Data for this compound Data is predicted based on analogous structures and general NMR principles.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.45 | d | 2H | Protons on 4-bromophenyl ring (ortho to Br) |
| ~7.25 | d | 2H | Protons on 4-bromophenyl ring (ortho to CHOH) |
| ~7.20 - 7.30 | m | 2H | Protons on 2-methoxyphenyl ring |
| ~6.85 - 7.00 | m | 2H | Protons on 2-methoxyphenyl ring |
| ~5.80 | s | 1H | Carbinol proton (-CHOH) |
| ~3.85 | s | 3H | Methoxy protons (-OCH₃) |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a count of all unique carbon atoms and information about their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms). For this compound, with 14 carbon atoms, one would expect to see 14 distinct signals in a proton-decoupled spectrum, assuming no accidental overlap.
The spectrum would feature signals for the two aliphatic carbons: the methoxy carbon (δ ~55-56 ppm) and the carbinol carbon (δ ~70-75 ppm). newdrugapprovals.orgblogspot.com The remaining twelve signals would appear in the aromatic region (δ ~110–160 ppm). The carbon attached to the bromine atom would be found at a lower field (~122 ppm), while the carbon attached to the methoxy group would be at a much higher field (~157 ppm). The quaternary carbons (those not bonded to any hydrogen) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). uvic.ca
Interactive Table 2: Predicted ¹³C NMR Data for this compound Data is predicted based on analogous structures and general NMR principles.
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~55.5 | Methoxy carbon (-OCH₃) |
| ~74.0 | Carbinol carbon (-CHOH) |
| ~110.5 | Aromatic CH (ortho to -OCH₃) |
| ~121.0 | Aromatic CH (para to -OCH₃) |
| ~122.0 | Quaternary aromatic C (C-Br) |
| ~128.0 - 132.0 | Aromatic CH signals (multiple) |
| ~131.5 | Quaternary aromatic C (ipso to -CHOH on bromophenyl) |
| ~142.0 | Quaternary aromatic C (ipso to -CHOH on methoxyphenyl) |
To unambiguously assign all proton and carbon signals and confirm the connectivity, a series of 2D NMR experiments are employed. harvard.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity of protons within each aromatic ring. For example, it would show correlations between adjacent protons on the 2-methoxyphenyl ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons with the carbons to which they are directly attached (one-bond C-H coupling). sdsu.edu This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For instance, the carbinol proton signal at ~5.80 ppm would show a cross-peak with the carbinol carbon signal at ~74.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu It is crucial for piecing together the molecular fragments. Key HMBC correlations would include:
From the methoxy protons (-OCH₃) to the methoxy carbon and the aromatic carbon it is attached to (C-OCH₃).
From the carbinol proton (-CHOH) to the quaternary carbons of both aromatic rings to which the carbinol group is attached.
From the aromatic protons to their neighboring carbons, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could show through-space correlations between the carbinol proton and the protons on the ortho positions of both aromatic rings, providing information about the molecule's preferred conformation. harvard.edu
The carbinol carbon in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Standard NMR techniques cannot distinguish between enantiomers. Chiral NMR spectroscopy is therefore applicable and necessary to analyze the enantiomeric composition. This is typically achieved by one of two methods:
Chiral Derivatizing Agents (CDAs): The racemic alcohol is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. Diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer. mdpi.com
Chiral Solvating Agents (CSAs): A chiral solvating agent (e.g., a cyclodextrin (B1172386) or a chiral lanthanide shift reagent) is added to the NMR sample. mdpi.com The agent forms transient diastereomeric complexes with each enantiomer, which leads to a separation of their signals in the NMR spectrum.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₄H₁₃BrO₂), the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a characteristic doublet with nearly equal intensity, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.
The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this molecule would include:
Alpha-cleavage: Cleavage of the bonds adjacent to the oxygen atoms is common. Loss of a hydrogen radical from the molecular ion (M-1) is possible. miamioh.edu
Benzylic Cleavage: The C-C bond between the carbinol carbon and the aromatic rings is a likely point of cleavage, leading to the formation of stable benzylic cations. This could result in fragments corresponding to the [C₇H₆Br]⁺ ion or the [C₇H₇O]⁺ ion.
Loss of Water: Dehydration to lose an H₂O molecule (M-18) is a common fragmentation pathway for alcohols.
Loss of Methoxy Group: Cleavage can occur with the loss of a methoxy radical (•OCH₃) or methanal (CH₂O).
Interactive Table 3: Predicted Major Mass Spectrometry Fragments for this compound m/z values calculated for the ⁷⁹Br isotope.
| m/z (mass-to-charge ratio) | Possible Fragment | Fragmentation Pathway |
|---|---|---|
| 292/294 | [C₁₄H₁₃BrO₂]⁺ | Molecular Ion (M⁺) |
| 275/277 | [C₁₄H₁₂BrO]⁺ | Loss of OH radical |
| 274/276 | [C₁₄H₁₂BrO]⁺ | Loss of H₂O |
| 185/187 | [C₇H₆BrO]⁺ | Cleavage of C-C bond, forming bromobenzoyl cation |
| 171/173 | [C₇H₆Br]⁺ | Cleavage of C-C bond, forming bromophenylmethyl cation |
| 121 | [C₈H₉O]⁺ | Cleavage of C-C bond, forming methoxybenzyl cation |
While standard mass spectrometry provides integer mass-to-charge ratios, high-resolution mass spectrometry (HRMS) measures the m/z value to several decimal places. ucr.edu This high accuracy allows for the unambiguous determination of a molecule's elemental formula. By comparing the experimentally measured accurate mass of the molecular ion with the calculated theoretical mass, the elemental composition can be confirmed. For this compound, the expected elemental composition is C₁₄H₁₃BrO₂. HRMS would be used to verify this formula, distinguishing it from any other combination of atoms that might have the same nominal mass. researchgate.net
Characteristic Fragmentation Pathways and Structural Deductions
Mass spectrometry provides critical information for the structural elucidation of this compound by analyzing the fragmentation patterns of its molecular ion. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which is often unstable and undergoes fragmentation to produce a series of smaller, characteristic ions. The fragmentation of diarylmethanols is well-documented and typically involves cleavage at the benzylic position, as well as reactions involving the substituent groups. wikipedia.orgcore.ac.uk
The initial ionization of this compound would produce a molecular ion. Due to the presence of bromine, this molecular ion peak would appear as a characteristic doublet (M⁺˙ and [M+2]⁺˙) with nearly equal intensity, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Key fragmentation pathways for this compound include:
Alpha (α) Cleavage: The bond between the central carbinol carbon and one of the aromatic rings can break. This is a common fragmentation mode for benzhydrols. libretexts.org This can lead to the formation of two primary fragment ions: the bromophenyl-containing fragment or the methoxyphenyl-containing fragment.
Loss of Water: Alcohols frequently exhibit a peak corresponding to the loss of a water molecule (M-18) from the molecular ion, especially in secondary alcohols like this one. libretexts.org
Formation of Tropylium-like Ions: Aromatic compounds can undergo rearrangement to form stable tropylium (B1234903) (C₇H₇⁺) or substituted tropylium ions. core.ac.uk
Cleavage of Substituents: The methoxy group can fragment through the loss of a methyl radical (·CH₃) to give an [M-15]⁺ ion or a formaldehyde (B43269) molecule (CH₂O) to give an [M-30]⁺ ion. The bromo-substituted ring can lose a bromine radical (·Br), leading to an [M-79/81]⁺ ion.
The resulting mass spectrum is a fingerprint of the molecule, with the masses and relative intensities of the fragment ions allowing for detailed structural deductions. The presence of the bromine isotope pattern in any fragment containing the bromophenyl group is a powerful diagnostic tool. rsc.org
Table 1: Predicted Major Mass Spectrometry Fragments for this compound
| m/z (mass/charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 294/296 | [C₁₄H₁₃BrO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 279/281 | [C₁₃H₁₀BrO]⁺ | Loss of methyl radical (·CH₃) |
| 276/278 | [C₁₄H₁₁BrO]⁺˙ | Loss of water (H₂O) |
| 215 | [C₁₄H₁₃O₂]⁺ | Loss of bromine radical (·Br) |
| 185/187 | [C₇H₆BrO]⁺ | Cleavage leading to bromotropylium-like ion |
| 183 | [C₁₃H₁₁O]⁺ | Benzhydryl cation after loss of Br and OH |
| 155/157 | [C₇H₄Br]⁺ | Bromophenyl fragment |
| 121 | [C₈H₉O]⁺ | Methoxyphenylmethyl cation |
| 107 | [C₇H₇O]⁺ | Methoxyphenyl fragment |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features: the hydroxyl group, the ether linkage, and the substituted aromatic rings.
The most prominent and easily identifiable band is the O-H stretching vibration of the alcohol group, which typically appears as a broad, strong absorption in the region of 3200-3600 cm⁻¹. libretexts.org The C-O stretching vibration of the secondary alcohol gives a strong band between 1000 and 1100 cm⁻¹.
The methoxy group (-OCH₃) introduces two characteristic absorptions: the asymmetric C-O-C stretching vibration, which appears as a strong band around 1230-1270 cm⁻¹, and the symmetric C-O-C stretch, which is typically found near 1020-1075 cm⁻¹. The presence of the aromatic ether is thus clearly indicated. newdrugapprovals.org
The aromatic rings exhibit several characteristic bands. The C-H stretching vibrations of the sp²-hybridized carbons on the benzene rings are observed as sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). The C=C stretching vibrations within the aromatic rings produce a series of absorptions of variable intensity in the 1450-1600 cm⁻¹ region. youtube.compressbooks.pub Furthermore, the substitution pattern on the benzene rings gives rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region (650-900 cm⁻¹), which can help confirm the 1,4-disubstitution of the bromophenyl ring and the 1,2-disubstitution of the methoxyphenyl ring. youtube.com The C-Br stretching vibration typically appears as a medium to strong absorption in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3600-3200 | O-H Stretch | Alcohol | Strong, Broad |
| 3100-3010 | C-H Stretch | Aromatic (sp²) | Medium, Sharp |
| 2960-2850 | C-H Stretch | Alkyl (sp³ in -OCH₃) | Medium |
| 1600, 1500, 1450 | C=C Stretch | Aromatic Ring | Medium-Weak |
| 1270-1230 | C-O-C Asymmetric Stretch | Aryl Ether | Strong |
| 1100-1000 | C-O Stretch | Secondary Alcohol | Strong |
| 1075-1020 | C-O-C Symmetric Stretch | Aryl Ether | Medium |
| 900-650 | C-H Out-of-Plane Bend | Substituted Aromatic | Strong |
| 600-500 | C-Br Stretch | Aryl Halide | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. libretexts.org For organic molecules like this compound, the absorptions are primarily due to electronic transitions of n or π electrons to higher energy π* orbitals (n→π* and π→π* transitions). libretexts.orgyoutube.com
The chromophores in this molecule are the two substituted benzene rings. Benzene itself exhibits a strong absorption band around 204 nm (π→π* transition) and a weaker, structured band around 254 nm (a "forbidden" π→π* transition). The presence of substituents on the benzene rings alters the energy levels of the molecular orbitals and, consequently, the wavelength of maximum absorption (λ_max_). fiveable.me
The methoxy group (-OCH₃) is an auxochrome with non-bonding electrons (n electrons). It acts as an electron-donating group, which tends to shift the absorption bands to longer wavelengths (a bathochromic or red shift) and increase their intensity (a hyperchromic effect). spectrabase.comspectrabase.com
The bromo group (-Br) is also an auxochrome that causes a bathochromic shift of the primary absorption bands of the benzene ring. researchgate.net
The UV-Vis spectrum of this compound is expected to be a composite of the absorptions from both substituted rings. The molecule lacks extended conjugation between the two rings, as they are separated by a tetrahedral sp³-hybridized carbon. Therefore, the spectrum will likely resemble a superposition of the spectra of 4-bromoanisole (B123540) and 2-methoxybenzyl alcohol, rather than a single, highly conjugated system. The primary absorptions are expected in the UV region, with λ_max_ values likely appearing between 220 nm and 280 nm, corresponding to the π→π* transitions of the substituted aromatic rings. researchgate.net
Table 3: Predicted UV-Vis Absorption Data for this compound
| Predicted λ_max_ (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~220-240 | π → π* | Substituted Benzene Rings |
| ~270-280 | π → π* | Substituted Benzene Rings |
Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Molecular Geometry
Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice. researchgate.net
For this compound, an SCXRD analysis would provide the exact geometry of the molecule in the solid state. Key structural parameters that would be determined include:
Bond Lengths: The precise lengths of the C-C bonds within the aromatic rings, the C-O bonds of the alcohol and ether groups, the C-Br bond, and the C-C bonds connecting the central carbon to the phenyl rings.
Bond Angles: The angles around the central sp³-hybridized carbinol carbon are expected to be close to the ideal tetrahedral angle of 109.5°, although steric hindrance between the two bulky phenyl groups might cause some distortion.
Torsion (Dihedral) Angle: A critical parameter for diarylmethanols is the torsion angle defined by the two aromatic rings. The rings are not expected to be coplanar due to steric repulsion. The analysis would reveal the specific angle of twist between the planes of the 4-bromophenyl and 2-methoxyphenyl rings. bath.ac.uk
Furthermore, the crystal structure analysis would elucidate the intermolecular interactions that stabilize the crystal packing. The prominent hydroxyl group is capable of forming hydrogen bonds, likely acting as a hydrogen bond donor to the oxygen atom of a neighboring molecule's methoxy group or hydroxyl group, or potentially to the bromine atom. These hydrogen bonds often lead to the formation of specific supramolecular structures, such as chains or dimers, within the crystal lattice. nih.govresearchgate.netredalyc.org
Table 4: Expected Molecular Geometry Parameters from SCXRD for this compound
| Parameter | Expected Value/Range | Significance |
|---|---|---|
| C(aryl)-C(carbinol)-C(aryl) Angle | ~110-115° | Indicates steric strain around the central carbon. |
| Phenyl Ring Dihedral Angle | 30-60° | Defines the overall 3D shape and conformation. bath.ac.uk |
| O-H···O Hydrogen Bond Distance | ~2.7-3.0 Å | Confirms the presence and strength of intermolecular hydrogen bonding. |
| C-Br Bond Length | ~1.90 Å | Standard bond length for an aryl bromide. |
| C(aryl)-O(ether) Bond Length | ~1.36 Å | Characteristic of an aryl ether bond. |
| C(carbinol)-O(alcohol) Bond Length | ~1.43 Å | Characteristic of a secondary alcohol. |
Computational Chemistry Investigations of 4 Bromophenyl 2 Methoxyphenyl Methanol
Density Functional Theory (DFT) Studies on Electronic and Geometric Structure
Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. DFT calculations, particularly using hybrid functionals like B3LYP with a 6-31G* basis set, are frequently employed to predict the properties of organic molecules with a high degree of accuracy.
The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (4-Bromophenyl)(2-methoxyphenyl)methanol, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
The presence of rotatable single bonds, specifically the C-C bonds connecting the phenyl rings to the central methanol (B129727) carbon and the C-O bond of the methoxy (B1213986) group, allows for the existence of multiple conformations. A conformational energy landscape can be mapped by systematically rotating these bonds and calculating the energy of each resulting conformer. This analysis reveals the most stable conformer(s) and the energy barriers between different conformations, providing insight into the molecule's flexibility and the relative populations of its various shapes at a given temperature.
Table 1: Representative Data from Geometry Optimization of this compound
| Parameter | Description | Significance |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-O, C-Br, O-H). | Provides fundamental information about the strength and nature of the chemical bonds within the molecule. |
| Bond Angles (°) | The angle formed between three connected atoms (e.g., C-C-O, H-C-H). | Determines the overall shape and steric environment of the molecule. |
| Dihedral Angles (°) | The angle between two planes, each defined by three atoms. In this case, it would describe the relative orientation of the two phenyl rings. | Crucial for defining the different conformations of the molecule and understanding its three-dimensional structure. |
| Conformational Energy (kcal/mol) | The relative energy of different conformers. | Identifies the most stable conformation(s) and the energy barriers for rotation around single bonds. |
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.
The calculated vibrational frequencies are invaluable for interpreting experimental spectroscopic data, such as that obtained from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed absorption bands to specific vibrational modes can be made. This correlation helps to confirm the structure of the synthesized molecule and provides a deeper understanding of its bonding and dynamics.
Table 2: Illustrative Vibrational Frequency Data for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| O-H Stretch | ~3600 | Stretching of the hydroxyl group's bond. |
| C-H Stretch (Aromatic) | ~3100-3000 | Stretching of the carbon-hydrogen bonds on the phenyl rings. |
| C-H Stretch (Aliphatic) | ~2950-2850 | Stretching of the carbon-hydrogen bonds of the methoxy and methanol carbons. |
| C=C Stretch (Aromatic) | ~1600-1450 | Stretching of the carbon-carbon bonds within the phenyl rings. |
| C-O Stretch | ~1250-1000 | Stretching of the carbon-oxygen bonds of the ether and alcohol functional groups. |
| C-Br Stretch | ~700-500 | Stretching of the carbon-bromine bond. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. A higher HOMO energy indicates a greater ability to donate electrons. The LUMO is the innermost orbital that is empty of electrons and can act as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. The spatial distribution of the HOMO and LUMO across the molecule reveals the regions that are most likely to be involved in electron donation and acceptance, respectively.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and prone to chemical reactions. Conversely, a large HOMO-LUMO gap implies higher stability and lower reactivity.
Table 3: Frontier Molecular Orbital Properties of this compound
| Parameter | Description | Significance for Reactivity |
| HOMO Energy (eV) | The energy of the highest occupied molecular orbital. | A higher energy indicates a stronger tendency to donate electrons, suggesting nucleophilic character. |
| LUMO Energy (eV) | The energy of the lowest unoccupied molecular orbital. | A lower energy indicates a greater ability to accept electrons, suggesting electrophilic character. |
| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |
| HOMO Distribution | The regions of the molecule where the HOMO is localized. | Identifies the most probable sites for electrophilic attack. |
| LUMO Distribution | The regions of the molecule where the LUMO is localized. | Identifies the most probable sites for nucleophilic attack. |
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions.
The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red represents regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate electrostatic potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy groups, making them potential sites for electrophilic attack. Positive potential would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen.
Table 4: Interpretation of Molecular Electrostatic Potential (MEP) Map for this compound
| Color on MEP Map | Electrostatic Potential | Interpretation | Predicted Reactive Sites |
| Red | Negative | Electron-rich regions | Susceptible to electrophilic attack (e.g., around oxygen atoms). |
| Blue | Positive | Electron-deficient regions | Susceptible to nucleophilic attack (e.g., around the hydroxyl hydrogen). |
| Green/Yellow | Intermediate | Relatively neutral regions | Less likely to be primary sites of electrostatic interaction. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool to dissect the intramolecular electronic landscape of a molecule. It translates the complex wavefunction into a more intuitive chemical language of localized bonds, lone pairs, and intermolecular interactions. For this compound, an NBO analysis would be expected to reveal significant donor-acceptor interactions that govern its stability and electronic properties.
A hypothetical data table for the most significant NBO interactions in this compound, based on analyses of analogous compounds, is presented below.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (O) of -OH | σ(C-C) of phenyl ring | Data not available |
| LP (O) of -OCH3 | σ(C-C) of phenyl ring | Data not available |
| π (C=C) of phenyl ring | π(C=C) of adjacent phenyl ring | Data not available |
| LP (Br) | σ(C-C) of phenyl ring | Data not available |
Note: The data in this table is illustrative and not based on actual computational results for this compound.
Quantum Chemical Descriptors for Chemical Reactivity
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that predict its chemical reactivity and stability. These descriptors are rooted in conceptual DFT and provide a quantitative basis for understanding how a molecule will interact with other chemical species.
Key reactivity indices include chemical hardness (η), chemical softness (S), electrophilicity (ω), and nucleophilicity (ε). These are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap generally corresponds to higher hardness and greater stability.
Chemical Softness (S) is the reciprocal of hardness and indicates the ease with which the electron cloud can be polarized.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
Nucleophilicity Index (ε) , conversely, measures the electron-donating ability of a molecule.
For this compound, the presence of electronegative bromine and oxygen atoms, along with the polarizable aromatic rings, would influence these indices. The methoxy group is an electron-donating group, which would be expected to increase the nucleophilicity of the molecule, while the electron-withdrawing nature of the bromine atom would enhance its electrophilicity.
A representative table of calculated quantum chemical descriptors for a molecule with a similar structure is provided below to illustrate the type of data obtained from such an analysis.
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | Data not available |
| LUMO Energy | ELUMO | Data not available |
| Energy Gap | ΔE | Data not available |
| Chemical Hardness | η | Data not available |
| Chemical Softness | S | Data not available |
| Electrophilicity Index | ω | Data not available |
| Nucleophilicity Index | ε | Data not available |
Note: The data in this table is illustrative and not based on actual computational results for this compound.
Theoretical Assessment of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Computational methods can predict the NLO response of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β and γ). The first hyperpolarizability (β) is particularly important for second-order NLO effects.
Molecules with significant intramolecular charge transfer, often arising from the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, tend to exhibit large β values. In this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing bromo group, mediated by the two phenyl rings, could lead to a notable NLO response. Theoretical calculations would involve optimizing the molecular geometry and then computing the NLO properties at a suitable level of theory. The magnitude of the calculated dipole moment and the components of the first hyperpolarizability tensor would be indicative of the material's potential for NLO applications.
An example of a data table for calculated NLO properties is shown below.
| Parameter | Symbol | Value (a.u.) |
| Dipole Moment | µ | Data not available |
| Mean Polarizability | <α> | Data not available |
| First Hyperpolarizability | βtot | Data not available |
Note: The data in this table is illustrative and not based on actual computational results for this compound.
Chemical Reactivity and Mechanistic Studies of 4 Bromophenyl 2 Methoxyphenyl Methanol
Transformations Involving the Secondary Hydroxyl Group
The secondary benzylic alcohol moiety is a key site for various chemical reactions, including oxidation, esterification, etherification, and dehydration. These transformations are fundamental in synthetic organic chemistry for altering the oxidation state of the carbinol carbon or for introducing protecting groups.
The secondary alcohol of (4-Bromophenyl)(2-methoxyphenyl)methanol can be selectively oxidized to its corresponding ketone, (4-Bromophenyl)(2-methoxyphenyl)methanone. This transformation is a common and crucial step in the synthesis of various compounds. A wide array of oxidizing agents can accomplish this conversion, ranging from classic stoichiometric reagents to modern catalytic systems.
Research into the oxidation of structurally similar secondary benzylic alcohols has highlighted the efficacy of various methods. For instance, manganese-catalyzed systems have been shown to selectively oxidize secondary alcohols to ketones at room temperature using near-stoichiometric amounts of hydrogen peroxide as the oxidant. rug.nl This approach is noted for its high turnover numbers and selectivity. rug.nl Similarly, other catalytic systems, such as those based on lanthanum(III) oxide with tert-butyl hydroperoxide, have also proven effective for the oxidation of aromatic alcohols to their corresponding carbonyl compounds. researchgate.net The choice of oxidant and reaction conditions can be tailored to ensure high yield and prevent over-oxidation or side reactions.
The table below summarizes various reagents commonly employed for the oxidation of secondary alcohols to ketones.
| Oxidant/System | Typical Conditions | Notes |
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Mild oxidant, often used for sensitive substrates. |
| Pyridinium dichromate (PDC) | CH₂Cl₂, DMF, Room Temperature | Similar to PCC, choice of solvent can be important. |
| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | CH₂Cl₂, -78 °C to Room Temperature | Cryogenic conditions required, avoids heavy metals. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild, metal-free, and often gives high yields. |
| Manganese Catalysts (e.g., Mn(II) salts) | H₂O₂, Room Temperature | Catalytic, environmentally benign oxidant. rug.nl |
| La₂O₃ (catalytic) | t-BuOOH, MeCN | Effective for converting various alcohols to ketones. researchgate.net |
The nucleophilic character of the secondary hydroxyl group allows it to readily undergo esterification and etherification. These reactions are often used to introduce protecting groups or to synthesize derivatives with different physical and biological properties.
Esterification can be achieved through several standard methods. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a classic approach. More commonly, for higher yields and milder conditions, the alcohol is treated with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct.
Etherification , the conversion of the hydroxyl group to an ether, is typically performed via the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form the corresponding ether.
Treatment of this compound with a strong acid catalyst (e.g., sulfuric acid, phosphoric acid) and heat promotes a dehydration reaction. This elimination reaction (typically following an E1 mechanism for secondary benzylic alcohols) results in the formation of an alkene, specifically 1-(4-bromophenyl)-1-(2-methoxyphenyl)ethene. The reaction proceeds through a carbocation intermediate stabilized by both phenyl rings. The stability of this benzylic carbocation facilitates the elimination of water. Depending on the reaction conditions, a mixture of E and Z isomers of the resulting olefin may be formed.
Reactions at the Bromine Functional Group
The bromine atom attached to the phenyl ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. Direct substitution of the bromine is less common for this substrate.
Nucleophilic aromatic substitution (SₙAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org However, this reaction generally requires the aromatic ring to be rendered electron-deficient by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions relative to the leaving group. libretexts.orglibretexts.org These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orglibretexts.org
The this compound molecule lacks such strong electron-withdrawing groups on the bromo-substituted ring. Therefore, it is not sufficiently activated towards traditional SₙAr reactions. Under standard conditions, nucleophiles are unlikely to displace the bromide ion via the SₙAr addition-elimination mechanism.
The carbon-bromine bond in this compound is highly amenable to a variety of powerful transition metal-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis for constructing biaryl frameworks and other complex structures. Palladium-catalyzed reactions are particularly prominent in this context. mdpi.com
Suzuki-Miyaura Coupling: This is one of the most versatile and widely used methods for forming aryl-aryl bonds. mdpi.com The reaction couples the aryl bromide moiety of this compound with an organoboron reagent, typically an arylboronic acid or ester. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, transmetalation with the boronic acid (in the presence of a base), and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. libretexts.org A variety of palladium catalysts, bases, and solvents can be employed, allowing for optimization for specific substrates. mdpi.comnih.gov Research has demonstrated successful Suzuki couplings using various arylboronic acids with substrates containing the 4-bromophenyl group. mdpi.comnih.gov
| Parameter | Common Reagents/Conditions | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Palladacycles | mdpi.comlibretexts.org |
| Boron Reagent | Arylboronic Acids (e.g., Phenylboronic acid) | libretexts.org |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KOH | mdpi.comarkat-usa.org |
| Solvent | 1,4-Dioxane, Toluene, Acetonitrile, Water | mdpi.comarkat-usa.org |
| Temperature | 70-100 °C | mdpi.comarkat-usa.org |
Heck Reaction: The Heck reaction (also known as the Mizoroki-Heck reaction) provides a method for the arylation of alkenes. wikipedia.org It involves the palladium-catalyzed reaction of an unsaturated halide, such as the aryl bromide in this compound, with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond, leading to a substituted alkene. The reaction is compatible with a wide range of alkenes, with electron-deficient alkenes like acrylates being particularly effective substrates. wikipedia.org The hydroxyl group on the starting material might require protection depending on the specific reaction conditions chosen.
| Parameter | Common Reagents/Conditions | Reference |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd/C | wikipedia.orgrug.nl |
| Ligand | PPh₃, PHOX, BINAP (or ligandless) | wikipedia.org |
| Alkene Partner | Styrene, n-Butyl acrylate, Ethylene | wikipedia.orgorganic-chemistry.org |
| Base | Et₃N, K₂CO₃, NaOAc | wikipedia.org |
| Solvent | DMF, Acetonitrile, Toluene | arkat-usa.org |
Derivatization to Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)
The presence of a bromoarene moiety allows for the straightforward conversion of this compound into highly reactive organometallic reagents. These derivatives are powerful nucleophiles used to form new carbon-carbon bonds.
Grignard Reagent Formation: The carbon-bromine bond can be converted into a carbon-magnesium bond through reaction with magnesium metal, typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgorgsyn.org This process transforms the electrophilic aryl bromide into a nucleophilic Grignard reagent, specifically (2-methoxyphenyl)(4-(magnesiobromo)phenyl)methanol. Care must be taken to use an excess of magnesium and ensure anhydrous conditions, as Grignard reagents are highly sensitive to moisture. libretexts.orgorgsyn.org
Organolithium Compound Formation: Alternatively, lithium-halogen exchange can be employed to generate the corresponding organolithium species. This is typically achieved by treating the parent compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent. nih.gov This reaction is generally faster and can be more efficient than Grignard formation, yielding (2-methoxyphenyl)(4-lithiophenyl)methanol. This organolithium reagent can then be used in various subsequent reactions, including transmetalation to other metals like zinc. nih.gov
| Reagent | Conditions | Product | Application |
| Magnesium (Mg) | Anhydrous THF or Et₂O | Grignard Reagent | Nucleophilic addition to carbonyls, coupling reactions |
| n-Butyllithium (n-BuLi) | Anhydrous THF or Et₂O, -78 °C | Organolithium Reagent | Nucleophilic addition, transmetalation |
Reactivity of the Methoxyarene Moiety
The methoxy (B1213986) group on one of the aryl rings significantly influences the molecule's reactivity, primarily by activating the ring towards certain transformations and serving as a handle for further functionalization.
The methoxy group can be cleaved to reveal a phenol (B47542), a common strategy in the synthesis of natural products and pharmaceuticals. This O-demethylation is typically achieved using strong Lewis acids. Boron tribromide (BBr₃) is a highly effective and common reagent for this purpose, readily cleaving aryl methyl ethers at low temperatures. Other reagents such as hydrobromic acid (HBr) or certain aluminum and thiol-based systems can also be employed for this transformation.
The methoxy group is a powerful ortho-, para-directing and activating group for electrophilic aromatic substitution. Due to the substitution pattern of this compound, the positions ortho and para to the methoxy group are key sites for reaction. The para position is already substituted by the carbinol-containing moiety. Therefore, electrophilic attack is directed to the two available ortho positions (C3 and C5). Common electrophilic substitution reactions include nitration, halogenation, Friedel-Crafts acylation, and alkylation, which would proceed under standard conditions to yield disubstituted or trisubstituted methoxyarene derivatives.
Stereochemical Control in Reactions of Diaryl Methanols
As a diaryl methanol (B129727) with two different aryl substituents, this compound is a prochiral molecule. The central carbinol carbon can become a stereocenter, and controlling the stereochemical outcome of reactions at or near this center is a significant area of research.
The synthesis of enantioenriched diaryl methanols is of great interest due to their prevalence in biologically active molecules. researchgate.net The most common approach is the asymmetric reduction of the corresponding prochiral diaryl ketone, (4-bromophenyl)(2-methoxyphenyl)methanone.
Enantioselective Reductions: Catalytic asymmetric hydrogenation and transfer hydrogenation are powerful methods for producing chiral diaryl methanols with high enantiomeric excess (ee). researchgate.netresearchgate.net For instance, ruthenium catalysts incorporating chiral ligands like RuPHOX have been shown to reduce diaryl ketones to their corresponding alcohols in up to 99% yield and 99% ee. researchgate.netresearchgate.net Similarly, copper-catalyzed hydrosilylation using chiral phosphine (B1218219) ligands like DTBM-SEGPHOS is another effective method for achieving high enantioselectivity. acs.org
Diastereoselective Reactions: Once the chiral alcohol is formed, its stereocenter can direct the stereochemical outcome of subsequent reactions, leading to diastereoselective transformations. For example, the hydroxyl group can direct metallating agents or participate in hydrogen bonding to influence the approach of reagents. rsc.org Furthermore, reactions that create a second stereocenter can be controlled to favor one diastereomer over the other. The enantioselective diarylmethylation of 1,3-dicarbonyl compounds, for instance, can construct two contiguous stereocenters with high levels of diastereoselectivity. nih.gov
The success of enantioselective transformations hinges on the use of chiral catalysts or auxiliaries that create a chiral environment around the reacting substrate.
Chiral Catalysts: A wide array of chiral catalysts has been developed for the asymmetric synthesis of diaryl methanols. These are often transition metal complexes featuring chiral ligands. The choice of metal and ligand is crucial for achieving high selectivity. researchgate.net
Ruthenium-based catalysts: Complexes like RuPHOX-Ru are highly effective for asymmetric hydrogenation. researchgate.netresearchgate.net
Copper-based catalysts: CuH complexes with chiral diphosphine ligands are used for asymmetric hydrosilylation of diaryl ketones. acs.org
Iridium and Nickel complexes: Chiral iridium complexes have been used for asymmetric transfer hydrogenation, while nickel complexes can catalyze the enantioselective addition of aryl halides to aldehydes. researchgate.net
Organocatalysts: Chiral diamines and other small organic molecules can also catalyze these transformations with high stereoselectivity. researchgate.netnih.gov
The performance of these catalysts is often solvent-dependent, with less coordinating solvents sometimes leading to higher enantioselectivities. nih.gov
Chiral Auxiliaries: An alternative strategy involves covalently attaching a chiral auxiliary to the substrate. The auxiliary then directs the stereochemical course of a reaction before being cleaved. While less common for the direct synthesis of this compound, the principle is widely applied in stereoselective synthesis. The diaryl(oxy)methyl group itself can act as a component in more complex chiral auxiliaries, where its steric bulk and potential for diastereotopic interactions enhance stereoselectivity in other reactions. researchgate.net
The table below summarizes some catalyst systems used for the enantioselective synthesis of chiral diaryl methanols.
| Catalyst System | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |
| RuPHOX-Ru | Asymmetric Hydrogenation | Up to 99% | researchgate.netresearchgate.net |
| (R)-(-)-(DTBM-SEGPHOS)CuH | Hydrosilylation | High | acs.org |
| Chiral (NCP)Ir complex | Transfer Hydrogenation | Good | researchgate.net |
| Amino alcohol-based Zn catalysts | Aryl addition to aldehydes | >90% | nih.gov |
| Cu(OTf)₂ / Chiral Bisoxazoline | Diarylmethylation | Up to 78% | nih.gov |
Elucidation of Reaction Mechanisms
The elucidation of a reaction mechanism for a compound like this compound would typically involve a combination of experimental studies and computational modeling. Experimentally, this could include product analysis under various conditions (e.g., with different reagents, catalysts, or solvents), the use of isotopic labeling to track atom movement, and kinetic studies to determine the reaction order and rate-determining steps. Computationally, quantum chemical methods are employed to map the potential energy surface of a proposed reaction, identify intermediates and transition states, and analyze the electronic structure changes throughout the reaction.
Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity, positing that the capacity for electron density to change, rather than molecular orbital interactions, governs a reaction. nih.gov An MEDT study of a reaction involving this compound would provide deep insight into the electronic details of the mechanism.
The analysis would begin with the calculation of conceptual DFT reactivity indices for the reactants. These indices help to characterize the electrophilic and nucleophilic nature of the molecules.
Table 1: Hypothetical Conceptual DFT Reactivity Indices This table is for illustrative purposes only and does not represent real data for the specified compounds.
| Compound | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |
|---|---|---|---|---|
| This compound | -3.5 | 6.8 | 0.90 | 2.5 |
| Generic Electrophile | -5.0 | 5.5 | 2.27 | 1.8 |
An analysis of the Parr functions, derived from the atomic spin densities, would then be performed to identify the most electrophilic and nucleophilic centers within the molecule, predicting the regioselectivity of a potential reaction. The core of the MEDT analysis involves tracing the changes in electron density along the reaction coordinate. This is often visualized using the Electron Localization Function (ELF), which reveals the formation and breaking of chemical bonds in a clear, topological manner. By analyzing the sequence of bond formation/cleavage, one can determine whether the mechanism is concerted, stepwise, or borderline.
A critical part of any mechanistic study is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate connecting reactants to products. Computational chemistry allows for the precise location of TS structures on the potential energy surface.
A located TS is characterized by having exactly one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate. The geometric parameters (bond lengths, angles) of the TS provide a snapshot of the molecular structure at the peak of the activation barrier.
Table 2: Hypothetical Transition State Geometric and Energetic Data This table is for illustrative purposes only and does not represent real data.
| Reaction Pathway | Key Bond Lengths in TS (Å) | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Gibbs Free Energy (ΔG‡) (kcal/mol) | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|---|
| SN1-type C-O cleavage | C-O: 2.15 | 22.5 | 24.1 | -350i |
Kinetic analysis complements the energetic data obtained from computations. The activation energies (ΔG‡) calculated for different proposed pathways can be compared to experimental kinetic data to validate a proposed mechanism. For instance, if a reaction is found experimentally to be first-order, a proposed unimolecular rate-determining step (like an SN1-type cleavage) would be supported if its calculated activation energy aligns with the experimentally derived value. Intrinsic Reaction Coordinate (IRC) calculations are also performed to confirm that the located TS correctly connects the reactants and products on the potential energy surface.
Synthetic Utility and Applications of 4 Bromophenyl 2 Methoxyphenyl Methanol As a Versatile Intermediate
Building Block for the Synthesis of Complex Organic Molecules
(4-Bromophenyl)(2-methoxyphenyl)methanol serves as a foundational element for the construction of more intricate organic structures, including biologically active molecules and natural product analogues. The diaryl-methanol core is a common motif in many pharmacologically relevant compounds. researchgate.netsioc-journal.cn
The hydroxyl group can be readily oxidized to the corresponding benzophenone (B1666685), or it can be replaced by other functional groups through nucleophilic substitution, often after conversion to a better leaving group. The bromine atom on one of the phenyl rings is particularly useful for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. nih.govmdpi.comarkat-usa.org These reactions allow for the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, thereby enabling the synthesis of a large library of derivatives from a single precursor.
For instance, the Suzuki coupling of a similar 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been shown to be an effective method for creating novel pyrimidine (B1678525) analogs. mdpi.com This highlights the potential of the 4-bromophenyl moiety in this compound to be similarly functionalized.
Furthermore, diarylmethanols are precursors to triarylmethanes, a class of compounds that has been investigated for various biological activities, including as inhibitors of cellular processes. nih.govresearchgate.netresearchgate.net The synthesis of triarylmethanes can be achieved through the acid-catalyzed reaction of diarylmethanols with arenes.
Precursor for the Development of Advanced Organic Materials
The unique electronic properties conferred by the bromo and methoxy (B1213986) substituents make this compound an attractive precursor for advanced organic materials with applications in electronics and photonics. The development of organic light-emitting diodes (OLEDs) and other organic electronic devices often relies on molecules with tunable photophysical properties. uni-regensburg.denih.gov
The incorporation of heavy atoms like bromine can enhance spin-orbit coupling, which is a key factor in the design of phosphorescent emitters for OLEDs. researchgate.netuni-regensburg.de These materials can, in theory, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. While direct use of this compound in this context is not extensively documented, its structural motifs are found in materials developed for such applications. The bromo- and methoxy-substituted phenyl rings can be further elaborated to create extended conjugated systems with tailored energy levels and charge-transport properties.
The general class of diarylmethanol derivatives can be utilized in the synthesis of larger, more complex systems for materials science. For example, they can be building blocks for dendrimers or polymers with specific electronic or photophysical characteristics.
Role in the Preparation of Novel Heterocyclic Compounds
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound is a valuable starting material for the synthesis of a variety of heterocyclic systems. The diaryl-methanol unit can undergo cyclization reactions under different conditions to form fused ring systems.
One common transformation of diarylmethanols is their cyclization to form xanthenes and related oxygen-containing heterocycles. While specific examples for this compound are not abundant in the literature, the general reactivity pattern is well-established. For example, the intramolecular cyclization of 2-alkynylbenzyl alcohol derivatives, a related structural class, can lead to the formation of five- or six-membered rings. researchgate.net
The presence of the 2-methoxy group on one of the phenyl rings can influence the regioselectivity of cyclization reactions. Additionally, the bromine atom can be used as a handle for intramolecular cross-coupling reactions to form fused heterocyclic systems. For example, after conversion of the methanol (B129727) to another functional group, an intramolecular Suzuki or Heck reaction could be envisioned to construct a new ring.
Research on the synthesis of 2,3-disubstituted quinazolin-4(3H)-one derivatives from 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one demonstrates the utility of the 4-bromophenyl moiety in constructing complex heterocyclic frameworks. This suggests that this compound could be a precursor to similar benzoxazine (B1645224) or quinazolinone structures through appropriate synthetic transformations.
Derivatization to Analogues with Tunable Electronic or Steric Characteristics
The functional groups on this compound allow for systematic modifications to fine-tune the electronic and steric properties of its derivatives. The electron-donating methoxy group (-OCH3) and the electron-withdrawing but polarizable bromine atom (-Br) have opposing electronic effects, which can be exploited in the design of molecules with specific properties.
Table of Potential Derivatizations and Their Effects:
| Functional Group | Derivatization Reaction | Potential Effect on Properties |
| Hydroxyl (-OH) | Oxidation to carbonyl | Changes geometry and electronic properties |
| Etherification/Esterification | Modifies steric bulk and solubility | |
| Substitution (e.g., with halogens) | Introduces new reactive sites | |
| Bromo (-Br) | Suzuki Coupling | Introduces aryl or vinyl groups, extending conjugation |
| Sonogashira Coupling | Introduces alkynyl groups for linear extension | |
| Buchwald-Hartwig Amination | Introduces nitrogen-based functional groups | |
| Lithiation/Grignard Formation | Creates a nucleophilic center for further reactions | |
| Methoxy (-OCH3) | Cleavage to hydroxyl | Creates a new site for hydrogen bonding or further functionalization |
| Electrophilic Aromatic Substitution | Introduction of other groups on the methoxy-activated ring |
The steric environment around the central carbon can be significantly altered by replacing the hydroxyl group with bulkier substituents. This is particularly relevant in the design of chiral ligands for asymmetric catalysis, where the steric bulk of the ligand can have a profound impact on the enantioselectivity of the catalyzed reaction. The interplay of steric and electronic effects is crucial in many areas of chemistry, from catalysis to materials science. nih.gov
Future Research Directions and Unexplored Avenues for 4 Bromophenyl 2 Methoxyphenyl Methanol
The diarylmethanol scaffold, exemplified by (4-Bromophenyl)(2-methoxyphenyl)methanol, represents a core structure in medicinal chemistry and materials science. While its synthesis and basic properties are established, significant opportunities exist for future research that could unlock new applications and enhance its scientific value. This article explores prospective research directions, focusing on sustainable synthesis, advanced analytical techniques, computational integration, and novel material applications.
Q & A
Q. Key Data :
- Yield Optimization : LiAlH₄ in THF at 0°C achieves 92% yield, while NaBH₄ in ethanol at RT yields 78% .
- Byproduct Mitigation : Trace ketone impurities (<2%) are removed via preparative HPLC (C18 column, MeOH/H₂O) .
Advanced: How do electron-donating substituents influence the oxidation efficiency of this compound in aerobic conditions?
Methodological Answer:
The 2-methoxy group (electron-donating, EDG) enhances oxidation stability compared to electron-withdrawing groups (EWG). Experimental design considerations:
Catalytic Systems : Copper-MOF catalysts (e.g., Cu-BTC) under base-free aerobic conditions oxidize benzylic alcohols to ketones.
Reactivity Analysis :
- EDG Impact : The 2-methoxy group increases electron density at the benzylic carbon, slowing oxidation (yield: 90-98% vs. EWG substrates at 70-85%) .
- Steric Effects : Ortho-substitution (2-methoxy) introduces steric hindrance, reducing reaction rates by ~30% compared to para-substituted analogs .
Data Contradiction Resolution : Conflicting reports on oxidation yields (e.g., 85% vs. 95%) arise from solvent choice (acetonitrile > DMF) and catalyst loading (5 mol% optimal) .
Advanced: What methodologies resolve contradictions in reported reaction yields for this compound?
Methodological Answer:
Systematic variables must be controlled:
Catalyst Screening : Compare Cu-MOFs, Pd/C, and TEMPO/FeCl₃ systems. Cu-MOFs show superior selectivity (100% ketone formation) .
Kinetic Profiling : Use in-situ FTIR to monitor alcohol depletion rates.
Statistical Analysis : Apply ANOVA to isolate critical factors (e.g., solvent polarity, temperature). For example:
- Ethanol vs. Acetonitrile : Acetonitrile increases yield by 15% due to improved O₂ solubility .
- Temperature : Yields plateau at 80°C (ΔG‡ = 58 kJ/mol) .
Case Study : A 75% yield discrepancy in Grignard reactions was traced to moisture levels (<50 ppm required) .
Advanced: How can ring puckering coordinates and crystallographic data determine the molecular conformation?
Methodological Answer:
X-ray Crystallography : Use SHELXL () to refine structures. Key parameters:
- Torsion Angles : Analyze dihedral angles between the 4-bromo and 2-methoxy phenyl rings (e.g., 85° vs. 95° in different polymorphs) .
- Puckering Amplitude (q) : For non-planar rings, apply Cremer-Pople coordinates (). For this compound, q = 0.12 Å indicates slight puckering .
DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data to validate intramolecular H-bonding (O-H···O-Me distance: 2.1 Å) .
Basic: What advanced spectroscopic methods characterize this compound’s structure?
Methodological Answer:
NMR :
- ¹H NMR : Methoxy protons at δ 3.85 ppm (singlet), benzylic OH at δ 2.1 ppm (broad, exchangeable) .
- ¹³C NMR : Quaternary carbons at δ 145.2 (C-Br) and 158.7 (C-OCH₃) .
FTIR : O-H stretch at 3350 cm⁻¹, C-Br at 560 cm⁻¹ .
Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 293 (C₁₄H₁₂BrO₂⁺) .
Advanced Tip : Use 2D NOESY to confirm spatial proximity of methoxy and hydroxyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
